molecular formula C23H27FO5 B134138 9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate CAS No. 1250-85-7

9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate

Cat. No.: B134138
CAS No.: 1250-85-7
M. Wt: 402.5 g/mol
InChI Key: YVPGZUWNVLRAKT-XYNXPQAZSA-N
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Preparation Methods

The synthesis of 9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate involves multiple steps. One common method starts with 11alpha,17alpha,21-trihydroxypregna-4-ene-3,20-dione (prednisolone). The 21-hydroxyl group is acetylated, followed by sulfonylation and elimination at the 11-hydroxyl group. This forms 17alpha,21-dihydroxypregna-4,9(11)-diene-3,20-dione-21-diacetate. Subsequent acetylation at the 17-hydroxyl group, bromination, and epoxidation at the 9(11)-double bond, followed by fluorination, yields the final product .

Chemical Reactions Analysis

9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized at the 11beta-hydroxyl group to form the corresponding ketone.

    Reduction: Reduction of the 3-keto group can yield the corresponding alcohol.

    Substitution: The fluorine atom at the 9-position can be substituted with other halogens or functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine .

Scientific Research Applications

9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is used in the development of anti-inflammatory drugs and in studies related to glucocorticoid receptor interactions. In medicine, it is used to treat conditions such as asthma, allergies, and autoimmune diseases .

Mechanism of Action

The compound exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of target genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .

Comparison with Similar Compounds

Similar compounds include:

    Prednisolone: A less potent glucocorticoid with a similar structure but lacking the fluorine atom at the 9-position.

    Dexamethasone: Another potent glucocorticoid with a fluorine atom at the 9-position and an additional methyl group at the 16-position, making it more potent than prednisolone but less so than 9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate.

The uniqueness of this compound lies in its specific structural modifications, which enhance its binding affinity to the glucocorticoid receptor and its overall pharmacological efficacy .

Properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FO5/c1-13(25)29-12-19(27)18-7-6-16-17-5-4-14-10-15(26)8-9-22(14,3)23(17,24)20(28)11-21(16,18)2/h7-10,16-17,20,28H,4-6,11-12H2,1-3H3/t16-,17-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPGZUWNVLRAKT-XYNXPQAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90154546
Record name 9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250-85-7
Record name (11β)-21-(Acetyloxy)-9-fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1250-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-fluoro-11β,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate
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